
2-Methylnona-2,7-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnona-2,7-dienoic acid is an organic compound with the molecular formula C10H16O2 It contains a carboxylic acid group and two conjugated double bonds, making it a dienoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnona-2,7-dienoic acid can be achieved through several methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a directed Heck-decarboxylate coupling to form the desired dienoic acid . The reaction conditions typically involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Heck-decarboxylate coupling reactions. The scalability of this method allows for the efficient production of the compound, which can then be purified and utilized in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylnona-2,7-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced saturated compounds, and various substituted derivatives such as esters and amides.
Applications De Recherche Scientifique
2-Methylnona-2,7-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of polyene scaffolds.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylnona-2,7-dienoic acid involves its interaction with various molecular targets and pathways. The compound’s double bonds and carboxylic acid group allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methylnona-2,7-dienoic acid include:
- 2-Hydroxy-6-oxo-7-methylnona-2,4-dienoic acid
- 2-Methylbutyric acid
- 3-sec-Butylcatechol
Uniqueness
This compound is unique due to its specific structure, which includes two conjugated double bonds and a carboxylic acid group
Propriétés
Numéro CAS |
920749-92-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-methylnona-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9(2)10(11)12/h3-4,8H,5-7H2,1-2H3,(H,11,12) |
Clé InChI |
BPTCWGFXGHRWSH-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCCC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


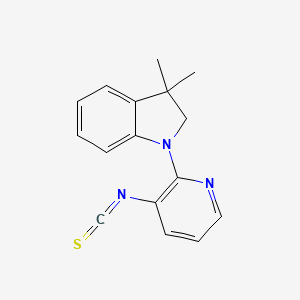
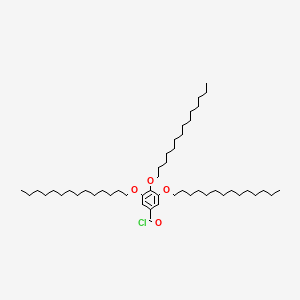

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
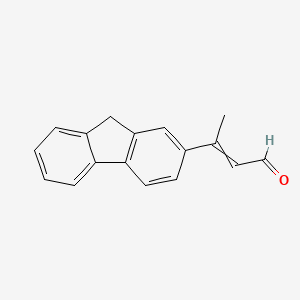
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)
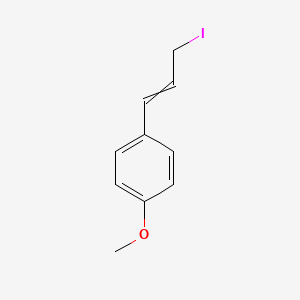
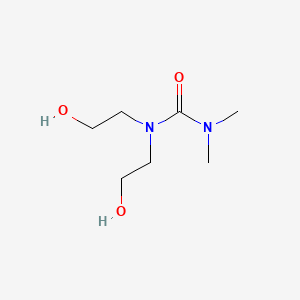
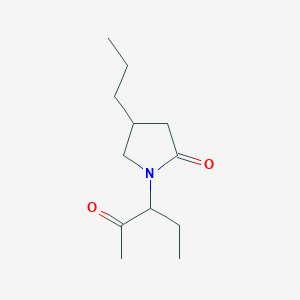
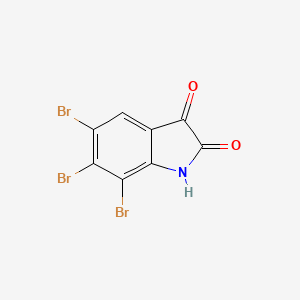
![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
